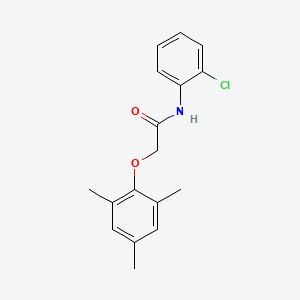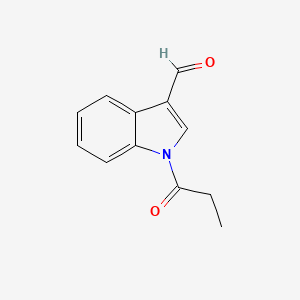
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. Diuron was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world.
Wirkmechanismus
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea works by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This binding prevents the transfer of electrons, which leads to the accumulation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, and can also lead to stunted growth and reduced yield. In addition, N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea has been shown to affect the activity of certain enzymes involved in photosynthesis and respiration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea is a widely used herbicide that is readily available and relatively inexpensive. It is also stable in solution and can be stored for long periods of time. However, N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea can be toxic to some plant species at low concentrations, which can limit its use in certain experiments. In addition, N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea can also be toxic to some animal species, which can limit its use in certain ecological studies.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea. One area of interest is the development of new herbicides that are more effective and less toxic than N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea. Another area of interest is the study of the ecological effects of N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea on non-target species, such as insects and birds. Finally, there is also interest in the development of new methods for the detection and quantification of N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea in the environment.
Synthesemethoden
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea can be synthesized by the reaction of 2,4-dichloroaniline with thiourea in the presence of hydrochloric acid. The reaction yields N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea as a white crystalline solid that is soluble in organic solvents such as acetone, ethanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and corn. In addition to its use as a herbicide, N-(2-chlorophenyl)-N'-(2,4-dichlorophenyl)thiourea has also been studied for its potential as an antifungal agent and as a tool for studying photosynthesis.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2S/c14-8-5-6-12(10(16)7-8)18-13(19)17-11-4-2-1-3-9(11)15/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHILCCNUUDWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)






![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)

